molecular formula C12H23BClNO2 B3292189 Boro-sar-(+)-pinanediol-hcl CAS No. 877314-88-0

Boro-sar-(+)-pinanediol-hcl

Cat. No.: B3292189
CAS No.: 877314-88-0
M. Wt: 259.58 g/mol
InChI Key: GDKVKXFNNHSLDJ-MIWHGHTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boro-sar-(+)-pinanediol-hydrochloride is a chemical compound with the molecular formula C12H23BClNO2. It is known for its unique structure, which includes a boron atom integrated into a pinanediol framework. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boro-sar-(+)-pinanediol-hydrochloride typically involves the reaction of pinanediol with boronic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of Boro-sar-(+)-pinanediol-hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Boro-sar-(+)-pinanediol-hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: It can be reduced to form borohydride compounds.

    Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and alkylating agents are employed.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Borohydride compounds.

    Substitution: Various substituted boron compounds.

Scientific Research Applications

Boro-sar-(+)-pinanediol-hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive compounds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Boro-sar-(+)-pinanediol-hydrochloride involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells.

Comparison with Similar Compounds

Similar Compounds

    Boro-sar-(+)-pinanediol: The parent compound without the hydrochloride group.

    Boronic Acid Derivatives: Compounds with similar boron-containing structures.

    Borohydride Compounds: Reduced forms of boronic acids.

Uniqueness

Boro-sar-(+)-pinanediol-hydrochloride is unique due to its specific structure, which combines the stability of pinanediol with the reactivity of boron. This makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

N-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BNO2.ClH/c1-11(2)8-5-9(11)12(3)10(6-8)15-13(16-12)7-14-4;/h8-10,14H,5-7H2,1-4H3;1H/t8-,9-,10+,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKVKXFNNHSLDJ-MIWHGHTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877314-88-0
Record name 4,6-Methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-N,3a,5,5-tetramethyl-, hydrochloride (1:1), (3aS,4S,6S,7aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877314-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boro-sar-(+)-pinanediol-hcl
Reactant of Route 2
Boro-sar-(+)-pinanediol-hcl
Reactant of Route 3
Reactant of Route 3
Boro-sar-(+)-pinanediol-hcl
Reactant of Route 4
Boro-sar-(+)-pinanediol-hcl
Reactant of Route 5
Boro-sar-(+)-pinanediol-hcl
Reactant of Route 6
Boro-sar-(+)-pinanediol-hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.